molecular formula C8H10N4S2 B2957107 3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile CAS No. 1692568-77-6

3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile

Cat. No.: B2957107
CAS No.: 1692568-77-6
M. Wt: 226.32
InChI Key: HJKQSECPZVTIEL-UHFFFAOYSA-N
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Description

“3-Amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile” is a chemical compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are significant as they are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Applications

  • Research has highlighted the synthesis and antimicrobial activity of thiomorpholine derivatives, demonstrating their potential in developing new antimicrobial agents. The preparation of these compounds involves nucleophilic substitution reactions, aiming to increase microbial intracellular concentration and decrease microbial resistance. The antimicrobial efficacy of these newly synthesized compounds has been confirmed through various tests, indicating their significance in addressing drug resistance challenges (D. Kardile & N. Kalyane, 2010).

Synthetic Applications and Chemical Reactivity

  • The synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives showcases the reactivity of related compounds towards various reagents, including dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, and urea. These findings not only expand the chemical repertoire of thiazole derivatives but also underscore their versatility in synthesizing heterocyclic compounds with potential biological activities (Y. M. Elkholy & M. A. Morsy, 2006).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to diverse biological effects . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, may be influenced by environmental conditions .

Properties

IUPAC Name

3-amino-5-thiomorpholin-4-yl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c9-5-6-7(10)11-14-8(6)12-1-3-13-4-2-12/h1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKQSECPZVTIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C(=NS2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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